molecular formula C9H10F3NO B3019186 4-[(2,2,2-Trifluoroethoxy)methyl]aniline CAS No. 923255-94-1

4-[(2,2,2-Trifluoroethoxy)methyl]aniline

Cat. No. B3019186
M. Wt: 205.18
InChI Key: PIGIRAKZYCRBBC-UHFFFAOYSA-N
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Description

4-[(2,2,2-Trifluoroethoxy)methyl]aniline is a chemical compound that is part of the aniline family, which is characterized by the presence of an amino group attached to a phenyl group. The trifluoroethoxy methyl group in this compound suggests that it may have unique physical and chemical properties that could be useful in various applications, such as pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of trifluoromethoxy-substituted anilines, which are structurally related to 4-[(2,2,2-Trifluoroethoxy)methyl]aniline, involves metalation as a key step. This process allows for the introduction of various electrophilic groups into the aniline framework. For example, the metalation of N-tert-Butoxycarbonyl-2- and -4-(trifluoromethoxy)aniline with tert-butyllithium leads to products that can be further functionalized . Additionally, a user-friendly protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives has been reported, which could be adapted for the synthesis of 4-[(2,2,2-Trifluoroethoxy)methyl]aniline .

Molecular Structure Analysis

The molecular structure of related trifluoromethoxy aniline derivatives has been studied, revealing that the trifluoromethoxy group can significantly influence the conformation of the molecule. For instance, in the complex η6-(4-(trifluoromethoxy)aniline)tricarbonylchromium, the trifluoromethoxy group is nearly perpendicular to the arene ring, which could suggest similar structural features for 4-[(2,2,2-Trifluoroethoxy)methyl]aniline .

Chemical Reactions Analysis

Trifluoromethoxy anilines can undergo various chemical reactions, including metalation, electrophilic substitution, and carboxylation. These reactions are crucial for the functionalization and further elaboration of the aniline core. For example, the metalation of trifluoromethoxy-substituted anilines with sec-butyllithium or tert-butyllithium followed by carboxylation can lead to the formation of acids . Such reactivity could be expected for 4-[(2,2,2-Trifluoroethoxy)methyl]aniline as well.

Physical and Chemical Properties Analysis

The introduction of a trifluoromethoxy group into aniline derivatives can significantly alter their physical and chemical properties. For instance, 4-trifluoromethoxy derivatives exhibit stable smectic B and A phases, indicating that the trifluoromethoxy group can stabilize certain liquid crystalline states . Moreover, the presence of trifluoromethyl groups in anilides has been shown to affect their analgesic activity, which could be relevant for the pharmacological properties of 4-[(2,2,2-Trifluoroethoxy)methyl]aniline .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

4-(2,2,2-trifluoroethoxymethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)6-14-5-7-1-3-8(13)4-2-7/h1-4H,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGIRAKZYCRBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COCC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,2,2-Trifluoroethoxy)methyl]aniline

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